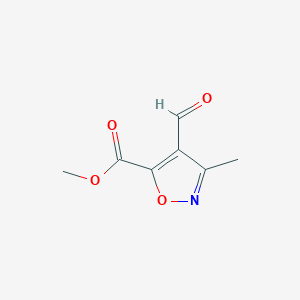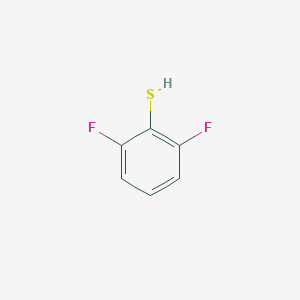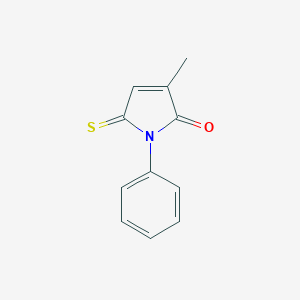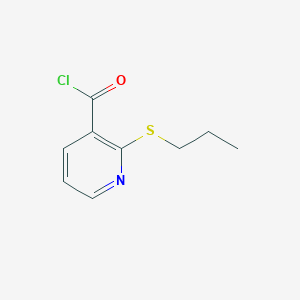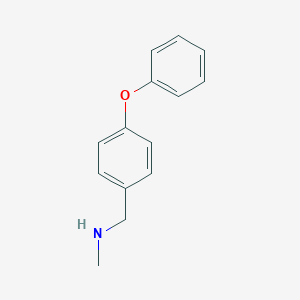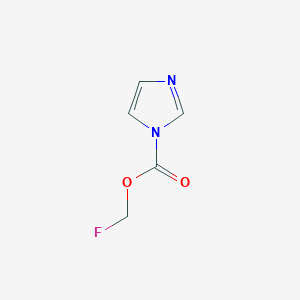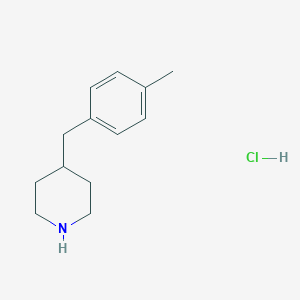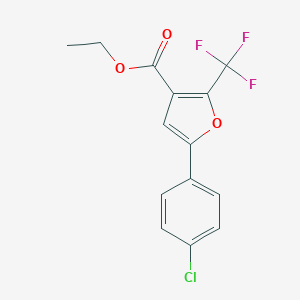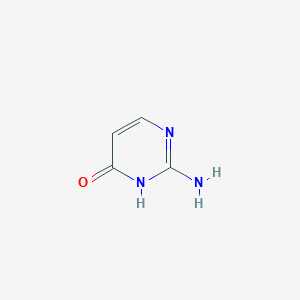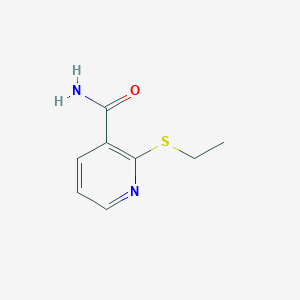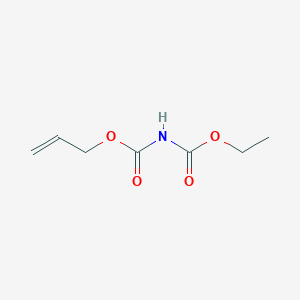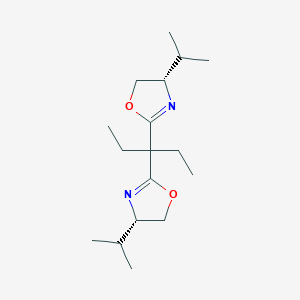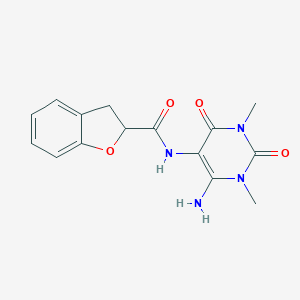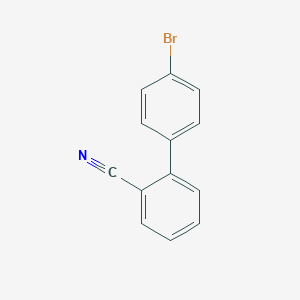
2-(4-Bromophenyl)benzonitrile
描述
2-(4-Bromophenyl)benzonitrile is an organic compound that is a derivative of benzonitrile . It is a white to light yellow powder or flakes . It is classified as an organic nitrile, which are commonly used solvents and are reacted further for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)benzonitrile can be achieved through various methods. One such method involves the preparation of 2-hydroxybenzonitrile, which comprises reacting hydroxylamine with a 2-hydroxyarylaldehyde . Another method involves the use of reagents and reaction conditions such as CrO3/CH3COOH, SOCl2, L-valine/NaOH, and others .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)benzonitrile is represented by the formula C7H4BrN . The molecular weight of this compound is 182.017 .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Bromophenyl)benzonitrile can be complex. For instance, it can undergo reactions with hydroxylamine hydrochloride, magnesium sulphate, and p-toluenesulphonic acid to prepare aromatic nitriles . It can also react with various arenes in the presence of a copper salt as a catalyst and nitriles .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)benzonitrile is a white to light yellow powder or flakes . Its molecular weight is 182.017 . More specific physical and chemical properties were not found in the search results.安全和危害
While specific safety and hazard information for 2-(4-Bromophenyl)benzonitrile was not found, it is generally recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid ingestion and inhalation when handling similar compounds . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
2-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUHWJOMVSGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362748 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)benzonitrile | |
CAS RN |
168072-17-1 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


